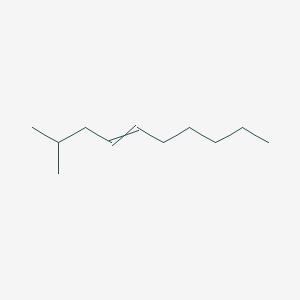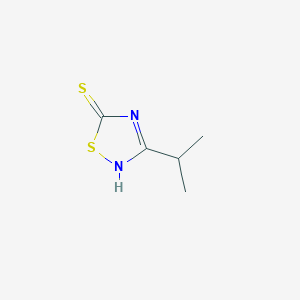![molecular formula C6H13O6P B12538022 [Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid CAS No. 671782-55-1](/img/structure/B12538022.png)
[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid is a chemical compound with the molecular formula C6H13O6P It is characterized by the presence of an ethoxy group, a hydroxyethoxy group, and a phosphoryl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid typically involves the reaction of ethylene glycol with phosphorus oxychloride, followed by the addition of ethyl alcohol and acetic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and yield. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphoric compounds.
Substitution: The ethoxy and hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorylated compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of [Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Phosphonoacetic acid: Similar in structure but lacks the ethoxy and hydroxyethoxy groups.
Phosphorylcholine: Contains a phosphoryl group but has a different backbone structure.
Ethylphosphonic acid: Similar in having an ethyl group attached to the phosphorus atom.
Uniqueness
[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid is unique due to its combination of ethoxy, hydroxyethoxy, and phosphoryl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
671782-55-1 |
|---|---|
Molecular Formula |
C6H13O6P |
Molecular Weight |
212.14 g/mol |
IUPAC Name |
2-[ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid |
InChI |
InChI=1S/C6H13O6P/c1-2-11-13(10,5-6(8)9)12-4-3-7/h7H,2-5H2,1H3,(H,8,9) |
InChI Key |
FWGXVQZBFADRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


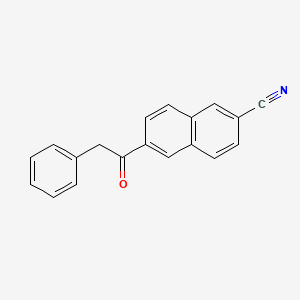
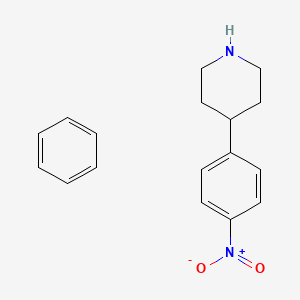

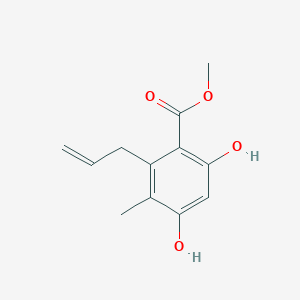
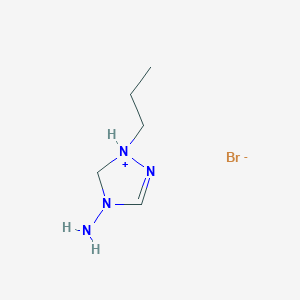
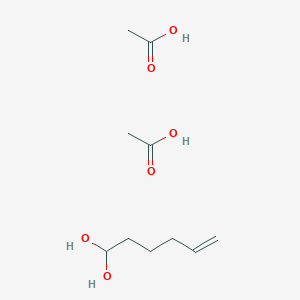
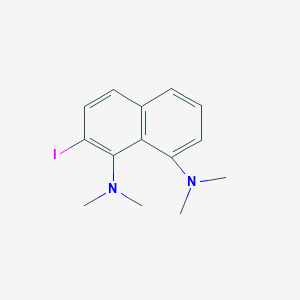

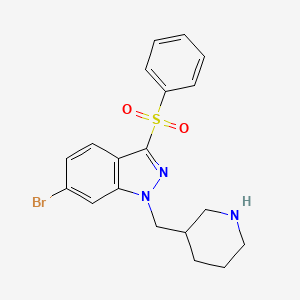

![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)

